

Application Note and Protocol for Stability Testing of Omeprazole-N-oxide

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Compound of Interest

Compound Name: **Omeprazole-N-oxide**

Cat. No.: **B194791**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the stability testing of **Omeprazole-N-oxide**, a known impurity and metabolite of Omeprazole. The methodologies outlined are based on the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines to ensure data integrity and regulatory compliance.[\[1\]](#)[\[2\]](#)

Introduction

Omeprazole, a proton pump inhibitor, is susceptible to degradation under various environmental conditions. **Omeprazole-N-oxide** is one of its related compounds, and its stability profile is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing Omeprazole. Stability testing provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[\[3\]](#)[\[2\]](#) This application note details the protocol for forced degradation and long-term stability studies of **Omeprazole-N-oxide**.

Experimental Protocols

Materials and Equipment

- Reference Standard: **Omeprazole-N-oxide** (purity \geq 99%)
- Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphate buffer components, Purified

water.

- Equipment: HPLC system with UV or PDA detector, pH meter, Analytical balance, Stability chambers, Photostability chamber, Volumetric flasks, Pipettes, Syringe filters (0.45 µm).

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating **Omeprazole-N-oxide** from its potential degradation products.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 2.7 µm particle size[4]
Mobile Phase	A: 0.05 M Phosphate buffer (pH 7.4) B: Acetonitrile Gradient: Time (min) %B0 2015 6020 2025 20
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	302 nm[5][6]
Injection Volume	10 µL
Standard Preparation	Accurately weigh and dissolve Omeprazole-N-oxide in methanol to a final concentration of 100 µg/mL.
Sample Preparation	Dilute the stability samples with the mobile phase to a target concentration of 100 µg/mL.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.[2]

- Acid Hydrolysis:

- Dissolve **Omeprazole-N-oxide** in 0.1 M HCl to a concentration of 1 mg/mL.
- Incubate the solution at 60°C for 2 hours.
- Neutralize the solution with an appropriate volume of 0.1 M NaOH.
- Dilute with the mobile phase to the target concentration for HPLC analysis.

- Base Hydrolysis:
 - Dissolve **Omeprazole-N-oxide** in 0.1 M NaOH to a concentration of 1 mg/mL.
 - Incubate the solution at 60°C for 4 hours.
 - Neutralize the solution with an appropriate volume of 0.1 M HCl.
 - Dilute with the mobile phase for analysis.
- Oxidative Degradation:
 - Dissolve **Omeprazole-N-oxide** in a solution of 3% H₂O₂ to a concentration of 1 mg/mL.
 - Keep the solution at room temperature for 24 hours, protected from light.
 - Dilute with the mobile phase for HPLC analysis.
- Thermal Degradation (Solid State):
 - Place a known amount of solid **Omeprazole-N-oxide** in a controlled temperature oven at 80°C for 48 hours.[\[7\]](#)
 - After exposure, dissolve the sample in methanol and dilute with the mobile phase for analysis.
- Photostability Testing:
 - Expose a solid sample of **Omeprazole-N-oxide** to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[\[1\]](#)[\[2\]](#)

- A control sample should be stored in the dark under the same temperature and humidity conditions.
- After exposure, prepare solutions of both the exposed and control samples for HPLC analysis.

Data Presentation

The results from the forced degradation studies should be summarized to show the percentage degradation of **Omeprazole-N-oxide** and the formation of any significant degradation products.

Table 1: Summary of Forced Degradation Results for **Omeprazole-N-oxide**

Stress Condition	Duration	Temperature	% Degradation of Omeprazole -N-oxide	No. of Degradation Products	Peak Area of Major Degradant (%)
0.1 M HCl	2 hours	60°C	15.2	2	8.5 (RRT 0.85)
0.1 M NaOH	4 hours	60°C	8.9	1	4.2 (RRT 0.92)
3% H ₂ O ₂	24 hours	Room Temp.	25.6	3	12.1 (RRT 1.15)
Thermal (Solid)	48 hours	80°C	5.4	1	2.1 (RRT 0.95)
Photolytic	1.2 million lux hrs	Room Temp.	18.7	2	9.8 (RRT 1.08)

RRT: Relative Retention Time

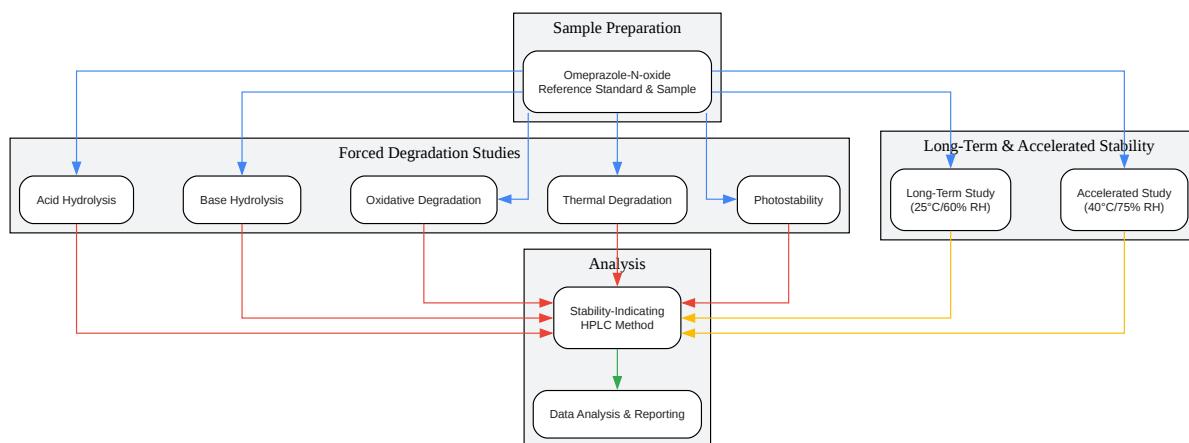
Long-Term and Accelerated Stability Testing Protocol

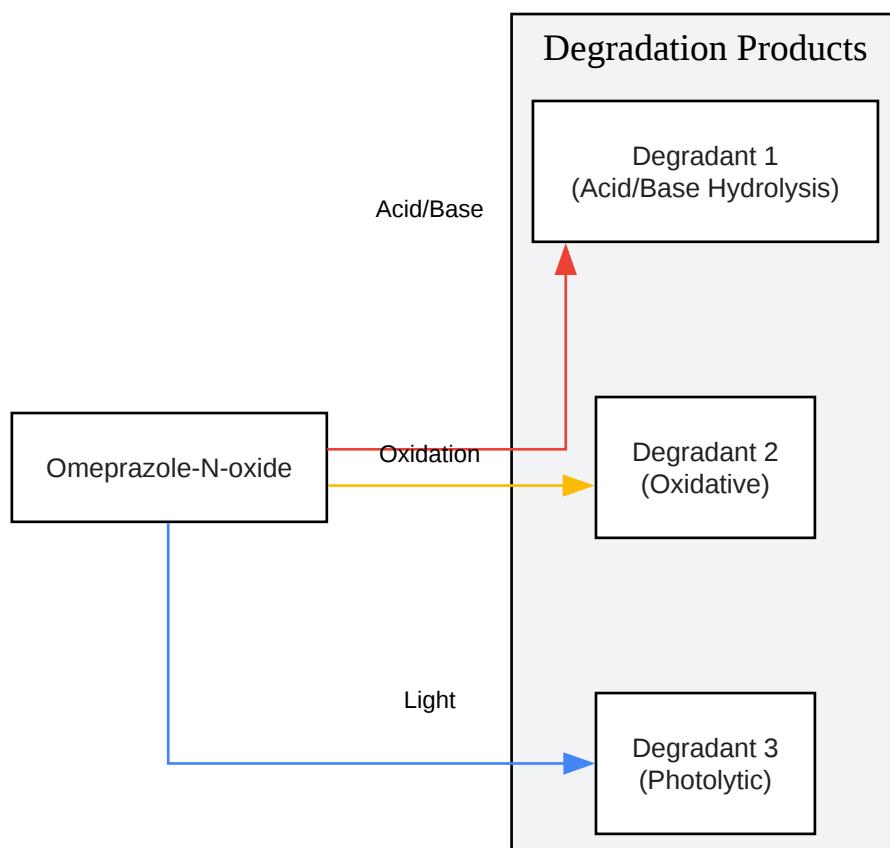
Long-term and accelerated stability studies are conducted to establish the re-test period or shelf life and recommended storage conditions.[3][8]

- Storage Conditions:
 - Long-Term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 60% RH $\pm 5\%$ RH[8]
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH[8][9]
- Testing Frequency:
 - Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months[8]
 - Accelerated: 0, 3, and 6 months
- Procedure:
 - Package the **Omeprazole-N-oxide** substance in containers that simulate the proposed marketing packaging.
 - Place the samples in the respective stability chambers.
 - At each time point, withdraw samples and analyze them using the validated HPLC method for purity, impurities, and any other specified tests.

Visualization

Experimental Workflow Diagram





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